Oxindanac

Description

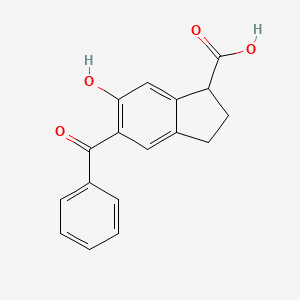

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c18-15-9-13-11(6-7-12(13)17(20)21)8-14(15)16(19)10-4-2-1-3-5-10/h1-5,8-9,12,18H,6-7H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTKXTUIUKKGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1C(=O)O)O)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867671 | |

| Record name | 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68548-99-2, 99910-67-5, 99910-68-6 | |

| Record name | Oxindanac [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068548992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxindanac, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099910675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxindanac, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099910686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXINDANAC, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS75787KJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXINDANAC, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K7U57MH88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXINDANAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY400R3BNT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical and Scientific Context of Oxindanac Research

Inception and Early Academic Investigations of Oxindanac (B1678053)

Early academic investigations into this compound focused on its properties as a potential anti-inflammatory agent. It was identified as a weak cyclooxygenase inhibitor in in vitro studies. nih.gov Initial research also explored its effects on prostaglandin (B15479496) synthesis in vivo. nih.gov Studies in healthy volunteers were conducted to assess its effects, including a comparison with other NSAIDs like naproxen (B1676952) and piroxicam (B610120) regarding gastrointestinal effects. scialert.nettandfonline.com Another early study investigated the interaction of this compound with frusemide in male volunteers, examining its impact on urinary prostaglandin excretion and frusemide-induced renin activity. nih.gov this compound was also studied in experimental models of meningitis, where it showed effectiveness in reducing meningeal inflammation in rabbits. nih.gov

Evolution of Research Paradigms Relevant to this compound

The study of chemical compounds like this compound has been influenced by evolving research paradigms, particularly in methodological approaches and the integration of interdisciplinary sciences.

Shifts in Methodological Approaches to Chemical Compound Study

Methodological approaches in chemical compound study have seen significant advancements. Techniques for the analysis and separation of chemical compounds have become more sophisticated. For instance, chromatographic methods such as HPLC, GC, TLC, MC, SFC, HSCCC, and CE are commonly employed for separating and quantifying chiral drugs and other compounds. researchgate.net The development of chiral stationary phases, including those based on polysaccharide derivatives, has been crucial for enantioselective chromatography, which is relevant given that this compound has two enantiomers. ontosight.airesearchgate.netresearchgate.net Computational chemistry methods have also evolved, enabling theoretical calculations and analysis of molecular structures and properties, which can complement experimental studies of compounds. nepjol.info Spectroscopic methods like FTIR, XRD, and XPS are utilized for detailed chemical analysis and structural elucidation of compounds. mdpi.com

Integration of Interdisciplinary Sciences in this compound Research

Research into compounds with biological activity, including this compound, increasingly involves the integration of interdisciplinary sciences. This includes combining chemical analysis with biological assays to understand mechanisms of action, as seen in studies investigating this compound's effect on cyclooxygenase and prostaglandin synthesis. ontosight.ainih.gov The study of chiral compounds like this compound also highlights the intersection of chemistry and biology, as biological systems can differentiate between stereoisomers. psu.edu Research in chemical biology, in general, involves combining chemical tools and approaches to investigate biological processes. le.ac.ukarmy.milhealth.mil The use of objective measurement techniques in clinical trials, such as those used to assess soft tissue edema in studies involving this compound, exemplifies the integration of clinical science and quantitative measurement methodologies. nih.govresearchgate.net

Positioning this compound within Broader Chemical and Biological Research Fields

This compound is positioned within the broader fields of chemical and biological research primarily as an indene-based compound with potential pharmacological activity, specifically as an NSAID. Its study contributes to the understanding of cyclooxygenase inhibition and its effects on inflammatory processes. ontosight.ainih.gov Research on this compound, particularly concerning its enantiomers and their potential for racemization, connects it to the field of stereochemistry and its importance in drug research and development. researchgate.netpsu.eduvdoc.pubvdoc.pub Although its therapeutic applications are not well-established and a Phase III clinical trial for rheumatic disorders was discontinued, research into this compound has contributed to the understanding of NSAID mechanisms and the complexities of anti-inflammatory efficacy. ontosight.airesearchgate.netncats.io Its inclusion in studies comparing the anti-oedematous effects of different cyclooxygenase inhibitors further positions it within the research landscape of anti-inflammatory drug development. nih.govresearchgate.net

Synthetic Methodologies and Chemical Transformations of Oxindanac

Total Synthesis Approaches for Oxindanac (B1678053)

The total synthesis of this compound involves constructing its complete molecular structure from simpler precursors. While specific detailed conventional total synthesis routes for this compound itself were not extensively detailed in the search results, the principles of organic synthesis, including retrosynthetic analysis, are fundamental to such endeavors. Retrosynthetic analysis involves working backward from the target molecule to identify suitable starting materials and intermediate steps google.comgoogle.comyoutube.com. This approach helps in designing efficient synthetic routes.

Some synthetic strategies discussed in the literature, while not explicitly for the total synthesis of this compound itself, illustrate relevant methodologies. For instance, the synthesis of complex molecules often involves key intermediates derived from simpler building blocks, utilizing reactions like Mitsunobu esterification, acylation, and ring-closing metathesis google.com. Another approach involves intramolecular cycloaddition reactions to construct core molecular skeletons researchgate.net. These examples highlight the diverse chemical transformations employed in synthesizing complex organic molecules, principles that would be applicable to the total synthesis of this compound.

Stereoselective Synthesis of this compound Enantiomers

This compound possesses a chiral center, meaning it exists as two enantiomers, which are non-superimposable mirror images. The synthesis of individual enantiomers in a stereoselective manner is important because enantiomers can exhibit different biological activities researchgate.netethz.ch. Stereoselective synthesis aims to produce one stereoisomer in preference to others wikipedia.orguwindsor.captfarm.pl.

Asymmetric Synthesis and Catalysis in this compound Production

Asymmetric synthesis is a key strategy for obtaining enantiomerically enriched or pure compounds ethz.chwikipedia.orgsigmaaldrich.com. This involves using chiral influences, such as chiral catalysts or reagents, to favor the formation of one enantiomer over the other during a chemical reaction ethz.chwikipedia.orgsigmaaldrich.comfrontiersin.orgmdpi.com. Asymmetric catalysis, where a chiral catalyst is used in sub-stoichiometric amounts, is a particularly attractive and efficient method for accessing enantiopure compounds sigmaaldrich.comfrontiersin.orgmdpi.comunibo.it.

While specific examples of asymmetric catalysis applied directly to the synthesis of this compound were not found, the general principles of asymmetric catalysis are highly relevant. Chiral Lewis acid catalysts, for instance, are widely used in various asymmetric transformations sigmaaldrich.com. The development of new chiral catalysts remains an active area of research in asymmetric synthesis sigmaaldrich.comfrontiersin.org.

Chiral Pool and Diastereomeric Resolution Techniques

Two other important approaches for obtaining enantiopure compounds, relevant to this compound enantiomers, are the chiral pool strategy and diastereomeric resolution ethz.chwikipedia.orgwikidoc.org.

The chiral pool approach utilizes readily available enantiopure natural products, such as sugars or amino acids, as starting materials ethz.chwikipedia.orgwikidoc.org. The existing chirality in these starting materials is then carried through the synthesis to the target molecule wikidoc.org. This strategy is particularly effective when the target molecule has a structural resemblance to an inexpensive natural chiral compound wikidoc.org.

Diastereomeric resolution involves separating a mixture of enantiomers by converting them into diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography ethz.chwikipedia.orggoogle.commdpi.compsu.edu. Once separated, the pure diastereomers can be converted back to the individual enantiomers nih.gov.

For this compound, the preparation of optically pure enantiomers has been achieved through liquid chromatographic resolution of its corresponding esters, such as the tert.-butyl or benzyl (B1604629) ester, on a chiral stationary phase like triacetylcellulose (B593227) nih.govbooks-library.website. Cleavage of these optically pure enantiomeric esters yields the respective this compound enantiomers without significant racemization nih.gov. The methyl ester of this compound can also be resolved on the same chiral phase nih.gov. This highlights the effectiveness of chromatographic resolution for obtaining enantiopure this compound.

Derivatization and Analogue Synthesis of this compound

Derivatization and the synthesis of analogues involve modifying the structure of this compound to explore how changes in chemical structure affect its properties.

Introduction of Structural Modifications and Precursors

The synthesis of derivatives and analogues of this compound involves introducing various structural modifications. This can include changes to the core indane structure or the carboxylic acid moiety. For example, the synthesis of the labile 1-O-acyl-β-D-glucuronide of this compound has been reported semanticscholar.orgresearchgate.net. This involves coupling this compound with a protected form of glucuronic acid using specific reagents and conditions semanticscholar.orgresearchgate.net.

The synthesis of such derivatives often requires the preparation of specific precursors. In the case of the glucuronide derivative, a protected glucuronic acid derivative was designed and synthesized on a gram scale researchgate.net. The coupling reaction between this compound and this protected glucuronic acid derivative was a key step ethz.chsemanticscholar.orgresearchgate.net.

Other examples of structural modifications in organic synthesis that could be relevant to this compound analogues include the introduction of different functional groups or the creation of modified ring systems researchgate.netnih.gov. The synthesis of chiral oxindole-type analogues, which share a structural similarity with this compound, has been achieved through facile one-step approaches with high yield and enantioselectivity nih.gov. This suggests that similar efficient methods might be applicable to the synthesis of this compound analogues with specific structural features.

The exploration of this compound derivatives and analogues is a common strategy in medicinal chemistry to identify compounds with improved properties acs.orggoogle.comgoogle.comnih.gov.

Data Table: Examples of Reactions in this compound Derivatization

| Transformation | Reagents | Yield (%) | Reference |

| Synthesis of 1-O-acyl-β-D-glucuronide of this compound | Ag₂CO₃, 3,4-dimethoxybenzyl alcohol, PhH (step a) | 60 | semanticscholar.orgresearchgate.net |

| MeONa, MeOH (step b) | 74 | semanticscholar.orgresearchgate.net | |

| Allyl chloroformate, pyridine (B92270) (step c) | 87 | semanticscholar.orgresearchgate.net | |

| NaOH, THF (step d) | Not specified | semanticscholar.orgresearchgate.net | |

| Me₂C=CNMe₂Cl, CH₂Cl₂ (step e) | Not specified | semanticscholar.orgresearchgate.net | |

| Benzyl alcohol, pyridine, CH₂Cl₂ (step f) | 72 (over 3 steps) | semanticscholar.orgresearchgate.net | |

| DDQ, CH₂Cl₂-H₂O, RT (step g) | 88 | semanticscholar.orgresearchgate.net | |

| PPh₃, diisopropyl azodicarboxylate, this compound, THF (step h) | 50 | semanticscholar.orgresearchgate.net | |

| Pd(PPh₃)₄, acetylacetone, THF (step i) | 35 | semanticscholar.orgresearchgate.net | |

| H₂, Pd/C, AcOEt-MeOH (step j) | >90 | semanticscholar.orgresearchgate.net |

Note: This table presents selected reactions and yields from a reported synthesis of a specific this compound derivative. The full synthetic route involves multiple steps.

Synthesis of this compound Conjugates (e.g., 1-O-acyl-β-D-glucuronide)

The synthesis of this compound conjugates, such as the 1-O-acyl-β-D-glucuronide, is a significant area of study due to the metabolic relevance of glucuronidation for carboxylic acid-containing compounds. 1-O-acyl glucuronides are known metabolites for many drugs containing a carboxylic acid moiety. semanticscholar.orgnih.govresearchgate.net These conjugates are characterized by an ester linkage at the anomeric carbon (C-1) of glucuronic acid. semanticscholar.org

The synthesis of 1-O-acyl-β-D-glucuronides can be challenging due to their lability, particularly their sensitivity to hydrolysis and rearrangement under various pH conditions. semanticscholar.orgpsu.edu Despite these challenges, methods have been developed for their preparation. One approach involves the selective 1-β-acylation of allyl glucuronate with carboxylic acids, catalyzed by reagents such as HATU, followed by mild deprotection. nih.govresearchgate.net This method has shown effectiveness for synthesizing acyl glucuronides from various aryl and alkyl carboxylic acids, including those derived from important drugs. nih.gov Another strategy utilizes benzyl glucuronate, which also performs well in the acylation step and allows for very mild deprotection via catalytic transfer or conventional hydrogenation. researchgate.net

Research has also explored chemo-enzymatic procedures for synthesizing 1-β-O-acyl glucuronides. rsc.org For instance, the reaction of cesium salts of carboxylic acid drugs with commercially available methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronuronate has been reported to yield the corresponding 1-β-O-acyl glucuronides. rsc.org Subsequent chemo-selective enzymatic removal of protecting groups, such as acetyl and methyl ester groups, using enzymes like lipase (B570770) and esterase, can provide the free 1-β-O-acyl glucuronides in high yields. rsc.org

The synthesis of a protected form of glucuronic acid has also been designed to facilitate the gram-scale synthesis of 1-O-acyl-β-D-glucuronides, including that of this compound. semanticscholar.org

Here is a table summarizing some approaches to synthesizing 1-O-acyl-β-D-glucuronides:

| Method | Key Reagents/Catalysts | Glucuronate Precursor | Deprotection Method | Selectivity (Anomeric) | Yield |

| Selective Acylation | HATU | Allyl glucuronate | Pd(PPh₃)₄ and morpholine | Excellent (β) | Good |

| Selective Acylation | Not specified (similar to above) | Benzyl glucuronate | Catalytic transfer/conventional hydrogenation | Excellent (β) | Good |

| Chemo-enzymatic Procedure | Cesium salts of carboxylic acids, enzymes | Methyl acetylated | Enzymatic hydrolysis | Exclusive (β) | High |

| Protected Glucuronic Acid Intermediate | Specific protecting groups, reagents | Protected glucuronic acid | Not specified | Not specified | Gram-scale demonstrated semanticscholar.org |

Advanced Synthetic Techniques in this compound Research

Advanced synthetic techniques play a crucial role in optimizing the synthesis of this compound and exploring novel chemical transformations. These techniques often focus on improving efficiency, reducing environmental impact, and enabling the synthesis of complex structures.

The application of Green Chemistry principles in the synthesis of chemical compounds, including this compound, aims to reduce or eliminate the use and generation of hazardous substances. epa.govsigmaaldrich.comyale.edurroij.com These principles provide a framework for designing more sustainable chemical processes. epa.govrroij.com

Key principles relevant to synthesis include preventing waste, maximizing atom economy, designing less hazardous chemical syntheses, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, and using catalysts. epa.govsigmaaldrich.comyale.edu Applying these principles to this compound synthesis would involve exploring alternative reaction pathways that minimize byproduct formation, utilizing catalysts to enhance efficiency and reduce reagent usage, and employing environmentally benign solvents. epa.govsigmaaldrich.comyale.edurroij.com The goal is to reduce the negative impacts of chemical processes on human health and the environment. epa.govsigmaaldrich.com

Automation and high-throughput synthesis methodologies are increasingly being applied in chemical research to accelerate the discovery and optimization of synthetic routes. rsc.orgdrugtargetreview.comchemrxiv.orgnih.gov These techniques can improve efficiency, reproducibility, and enable the rapid exploration of reaction conditions and chemical space. rsc.orgdrugtargetreview.com

Metal-catalyzed and organocatalytic approaches are powerful tools in organic synthesis, enabling a wide range of chemical transformations with high efficiency and selectivity. frontiersin.orgchiralpedia.comrsc.orgmdpi.compsu.edu These catalytic methods are particularly valuable for constructing complex molecular architectures and achieving asymmetric synthesis. frontiersin.orgchiralpedia.commdpi.com

Metal catalysis involves the use of transition metals, often in combination with ligands, to facilitate reactions. frontiersin.orgchiralpedia.commdpi.com These catalysts can activate substrates, promote bond formation, and influence stereochemistry. frontiersin.orgchiralpedia.commdpi.com Organocatalysis, on the other hand, utilizes small organic molecules as catalysts, which can offer advantages such as being metal-free and less sensitive to moisture and air. chiralpedia.compsu.edu

The combination of transition metal catalysis and organocatalysis has emerged as a promising strategy for developing novel and powerful synthetic methods, potentially enabling transformations not achievable with either catalytic system alone. psu.edu These dual catalytic approaches can involve cooperative mechanisms where both catalysts play distinct roles in the reaction pathway. frontiersin.orgpsu.edu

While the provided information discusses metal-catalyzed and organocatalytic approaches in general and their application in various synthetic contexts, including asymmetric synthesis and C-H functionalization, specific examples of their direct application in the synthesis of this compound are not detailed. frontiersin.orgchiralpedia.comrsc.orgmdpi.compsu.edu However, given the versatility of these catalytic methods, they represent potential avenues for developing more efficient and selective routes to this compound and its derivatives. For instance, metal-catalyzed cyclization reactions are powerful for constructing cyclic systems, which could be relevant depending on the specific synthetic route to this compound. mdpi.com

Molecular and Cellular Pharmacological Investigations of Oxindanac

Mechanisms of Action at the Molecular Level

Enzyme Inhibition Kinetics and Characterization (e.g., Cyclo-oxygenase)

Oxindanac (B1678053) is thought to exert its anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. ontosight.ai COX enzymes are crucial in the synthesis of prostaglandins (B1171923), which are mediators of inflammation and pain. ontosight.aimdpi.com Research in calves has indicated that this compound causes reversible inhibition of platelet cyclo-oxygenase. capes.gov.brnih.gov The inhibition of serum thromboxane (B8750289) B2 (TxB2), an indicator of platelet cyclo-oxygenase activity, was assessed in these studies. capes.gov.brnih.gov The relationship between total plasma this compound concentration and the inhibition of serum TxB2 in calves was found to fit a sigmoidal Emax equation. capes.gov.brnih.gov Estimates for ED50, Hill constant, and Emax did not show significant differences between in vivo studies at various dose rates (0.5 to 8 mg/kg intravenously) and in vitro studies where blood was spiked with this compound. capes.gov.brnih.gov This suggests that the inhibition of serum TxB2 can be predicted from total plasma drug concentration. capes.gov.brnih.gov

Data from the study in calves regarding the inhibition of serum TxB2 by this compound:

| Parameter | Value (in vivo/in vitro) |

| ED50 | 1.6-1.9 micrograms/ml |

| Hill constant | 1.3-2.7 |

| Emax | No significant difference |

This study concluded that this compound causes reversible inhibition of platelet cyclo-oxygenase in calves. capes.gov.brnih.gov

Receptor Binding Studies and Ligand-Target Interactions

Modulation of Signal Transduction Pathways

The modulation of signal transduction pathways by this compound is not explicitly detailed in the provided search results. General information about signal transduction pathways and how various compounds can influence them is available core.ac.ukgoogleapis.comnih.govnih.govnih.govwikipedia.org, but specific research findings linking this compound directly to the modulation of particular pathways were not found within the search parameters.

Cellular Responses and Mechanisms Induced by this compound

Effects on Specific Cell Lines and Cellular Models (e.g., platelet activity in vitro)

Research has investigated the effects of this compound on platelet activity in vitro. As mentioned in the enzyme inhibition section, studies in calves assessed the inhibition of serum thromboxane B2 (TxB2), an index of platelet cyclo-oxygenase activity, both in vivo and when blood was spiked with this compound in vitro. capes.gov.brnih.gov These studies demonstrated that this compound inhibits platelet cyclo-oxygenase activity. capes.gov.brnih.gov The in vitro results regarding the relationship between this compound concentration and TxB2 inhibition were consistent with in vivo findings. capes.gov.brnih.gov This indicates a direct effect of this compound on platelet activity through the inhibition of cyclo-oxygenase in a cellular context. While the term "cell lines" is broad and can encompass various cell types used in research nih.govresearchgate.netfrontiersin.orgnih.gov, the provided search results specifically highlight the investigation of this compound's effects on platelets as a cellular model.

Gene Expression and Proteomic Profiling (in vitro)

Investigating the effects of a compound like this compound on gene expression and protein profiles in vitro provides crucial insights into its molecular mechanisms. Gene expression analysis examines the transcriptional activity of genes, often by analyzing messenger RNA (mRNA) levels, to understand how a compound influences which genes are turned on or off. illumina.com Advanced technologies such as next-generation sequencing (NGS) and microarrays are commonly used for this purpose, allowing for the quantification of gene expression and the identification of novel transcripts. illumina.comnih.gov Proteomic profiling, on the other hand, involves the large-scale study of proteins, including their abundance, modifications, and interactions, offering a more direct view of the functional molecules within a cell. embopress.orgnih.gov Techniques like mass spectrometry-based proteomics and thermal proteome profiling (TPP) are employed to monitor protein levels and changes in protein stability upon compound binding. embopress.orgnih.gov

While general methodologies for in vitro gene expression and proteomic profiling are well-established and widely applied in pharmacological research illumina.comnih.govnih.govmdpi.comelifesciences.orgelifesciences.org, specific published data detailing the effects of this compound on comprehensive gene expression or proteomic profiles in vitro are limited in the provided search results. Studies have assessed the pharmacodynamics of this compound by measuring its inhibition of serum thromboxane B2, an index of platelet cyclo-oxygenase activity, in vitro, and found that this inhibition could be predicted from total plasma drug concentration. capes.gov.brnih.gov This indicates an effect on the COX pathway, which is relevant to understanding its molecular impact.

Comparative Mechanistic Pharmacology of this compound with Related Compounds

This compound is classified as an NSAID and belongs to the indene (B144670) class. ontosight.ai NSAIDs generally exert their anti-inflammatory and analgesic effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the synthesis of prostaglandins and thromboxanes. ontosight.aitacir.prowikidoc.org

The mechanism of action of this compound is thought to involve the inhibition of prostaglandin (B15479496) synthesis via COX enzymes, similar to other NSAIDs. ontosight.ainih.gov Studies have shown that this compound is a moderately active cyclo-oxygenase inhibitor in vitro nih.gov. Its inhibition of serum thromboxane B2, an indicator of platelet COX activity, has been observed in studies. capes.gov.brnih.gov

Comparing this compound to other NSAIDs reveals similarities in their general mechanism of COX inhibition. For instance, aspirin, another NSAID, irreversibly inhibits COX-1 and modifies COX-2 activity. tacir.pro Diclofenac and indomethacin (B1671933) are also listed among related acetic acid derivatives, similar to this compound's classification nucleos.com, and are known COX inhibitors. Ibuprofen and naproxen (B1676952) are examples of propionic acid derivatives that inhibit COX marefa.orgvrachi.name. Selective COX-2 inhibitors, or coxibs, have been developed to specifically target COX-2, often to reduce gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. tacir.prowikidoc.org The key difference allowing for COX-2 selectivity in some NSAIDs lies in a structural variation near the active site of COX-2 (Valine at position 523) compared to COX-1 (Isoleucine at position 523), which creates a hydrophobic pocket accessible to larger selective inhibitors. wikidoc.org

While this compound is identified as a cyclo-oxygenase inhibitor ontosight.aicapes.gov.brnih.govnih.gov, the provided information does not offer a detailed comparative analysis of its specific binding characteristics, selectivity towards COX isoforms (COX-1 vs. COX-2), or other mechanistic nuances compared to a wide range of other NSAIDs. Some studies suggest that weak cyclooxygenase inhibitors might be more effective in certain contexts, such as reducing postoperative tissue edema, compared to strong inhibitors, although this is a broader hypothesis related to NSAID mechanisms in general rather than a specific detailed comparison involving this compound. nih.gov

The pharmacodynamics of this compound's inhibition of serum thromboxane B2 in calves was described by a sigmoidal Emax equation, and these in vitro findings were comparable to in vivo results, suggesting a predictable relationship between concentration and effect on this specific COX-mediated activity. capes.gov.brnih.gov This type of analysis is common in comparative pharmacology to understand the potency and efficacy of compounds.

Structure Activity Relationship Sar and Rational Design with Oxindanac Scaffolds

Elucidation of Key Pharmacophoric Features of Oxindanac (B1678053)

The elucidation of key pharmacophoric features of a compound like this compound involves identifying the essential steric and electronic features necessary for its optimal interaction with a specific biological target. A pharmacophore represents the ensemble of these features, which may include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups, arranged in a specific spatial orientation epdf.pub. By studying a series of this compound analogs with varying structures and correlating these variations with their observed biological activities, researchers can deduce the critical functional groups and their relative positions required for activity. While specific details on the pharmacophoric features of this compound are not extensively detailed in the provided search results, the general principle involves systematic structural modifications and biological testing to map the essential elements for binding and activity.

Computational Approaches to SAR

Computational methods play a crucial role in modern SAR studies and rational drug design, offering efficient ways to analyze structural data, predict activity, and guide the synthesis of novel compounds mdpi.comnih.gov. These approaches can complement experimental SAR studies by providing molecular-level insights into compound-target interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate structural descriptors of compounds with their biological activities wikipedia.orgmdpi.comnih.govmdpi.com. By analyzing a dataset of this compound derivatives with known structures and activities, QSAR models could be developed to predict the activity of new, untested analogs. These models use various molecular descriptors, which can represent physicochemical properties (e.g., lipophilicity, molecular weight), electronic properties (e.g., partial charges, polarizability), and steric properties (e.g., molecular shape, volume). mdpi.com The developed QSAR models can help prioritize the synthesis of compounds predicted to have high activity, thus saving time and resources in the drug discovery process mdpi.commdpi.com.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand), such as this compound or its derivatives, when bound to a biological target, such as a protein receptor or enzyme nih.govresearchgate.netmdpi.com. This method estimates the binding affinity between the ligand and the target based on scoring functions that evaluate the fit and interactions. mdpi.com Molecular dynamics simulations extend docking studies by simulating the movement and interactions of the ligand and target over time, providing insights into the stability of the complex, conformational changes, and the dynamic nature of the binding process researchgate.netrsc.org. These simulations can help to understand the forces driving the binding of this compound to its target and identify key residues involved in the interaction, which is invaluable for rational design. mdpi.comrsc.org

Quantum Chemical Computations for Electronic Properties and Reactivity

Quantum chemical computations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, properties, and reactivity of molecules libretexts.orgresearchgate.netornl.govchemrxiv.orgnih.gov. For this compound, these calculations can determine properties such as charge distribution, molecular orbitals, electrostatic potential surfaces, and reaction energies. mdpi.comchemrxiv.org This information is crucial for understanding how this compound interacts with its biological target at an electronic level, identifying potential sites for chemical reactions (e.g., metabolism), and predicting the influence of structural modifications on these properties rsc.org. Advanced quantum chemical methods can provide a high level of accuracy in describing molecular behavior. ornl.gov

Design Principles for this compound Derivatives

Based on the insights gained from SAR studies and computational approaches, specific design principles can be applied to create novel this compound derivatives with improved properties.

Scaffold Modification Strategies

Scaffold modification strategies involve altering the core structure (scaffold) of this compound to generate new compounds with potentially enhanced biological activity or improved pharmacokinetic properties vdoc.pub. This can include a variety of approaches:

Substitution: Introducing or changing functional groups at different positions on the this compound scaffold to modulate electronic, steric, or lipophilic properties.

Ring Expansion or Contraction: Modifying the size of the rings within the this compound structure.

Bioisosteric Replacement: Substituting specific atoms or groups with others that have similar electronic or steric characteristics but may offer advantages in terms of metabolism, toxicity, or binding affinity.

Hybridization: Combining the this compound scaffold with structural features from other compounds known to possess desirable activities.

Stereochemical Considerations in this compound Analogues

Stereochemistry, the study of the spatial arrangement of atoms in molecules, is a critical consideration in drug development. Many drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties, including differences in target binding affinity, metabolism, and potential for adverse effects. Therefore, understanding the stereochemical implications of a chiral drug and its analogues is essential for developing safe and effective therapeutics.

This compound as a Chemical Probe for Target Identification

Chemical probes are small molecules designed with high potency and selectivity for a specific protein target or a small set of targets. They are valuable tools in biological research for investigating the function of a target in a cellular or in vivo context and for target identification. The use of chemical probes, often alongside inactive control compounds, helps to establish a link between a target and a particular biological phenotype.

Target identification is a crucial step in drug discovery, aiming to pinpoint the specific molecular targets through which a biologically active compound exerts its effects. Various techniques, including chemoproteomics and activity-based protein profiling, are employed in conjunction with chemical probes for this purpose.

Based on the conducted searches, specific published research detailing the use of this compound explicitly as a dedicated chemical probe for the identification of novel biological targets was not extensively found. While this compound's biological activity suggests interaction with specific targets, its characterization and application specifically as a tool for target identification in the manner of a chemical probe were not prominent in the search results.

Due to the limited availability of specific quantitative data related to the SAR, stereochemical considerations of analogues, or use as a chemical probe for this compound within the search results, detailed interactive data tables cannot be generated for these sections.

Advanced Analytical and Bioanalytical Methodologies for Oxindanac Research

Chromatographic Techniques for Oxindanac (B1678053) Analysis

Chromatography plays a pivotal role in the separation, identification, and quantification of this compound and its related substances. Various chromatographic modes are utilized depending on the analytical objective, ranging from assessing enantiomeric purity to profiling impurities.

Enantioselective Chromatography (e.g., HPLC, TLC, SFC, CCC)

Enantioselective chromatography is particularly important for analyzing chiral compounds like this compound, which can exist as stereoisomers with potentially different biological activities. Techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Supercritical Fluid Chromatography (SFC), and Counter-Current Chromatography (CCC) are employed for the separation of this compound enantiomers.

Direct liquid chromatographic resolution on chiral stationary phases (CSPs) is a common approach for separating enantiomers. Triacetylcellulose (B593227) has been described as a chiral phase for the liquid chromatographic resolution of this compound esters and the methyl ester of oxindazac (referred to as this compound in some contexts) nih.govresearchgate.net. This method allows for the preparation of optically pure enantiomers nih.gov. Enantioselective LC, particularly using polysaccharide-based CSPs, is a widely used technique for both analytical and preparative chiral separations in the pharmaceutical industry researchgate.netchimia.chresearchgate.netnih.gov.

Studies have demonstrated the effectiveness of direct liquid chromatographic resolution on triacetylcellulose for the stereospecific determination of this compound enantiomers nih.gov. An inverse isotope dilution method coupled with separation on triacetylcellulose and detection by UV and radiometry has been developed for determining both enantiomers in biological fluids after administration of a labeled compound nih.gov.

Supercritical Fluid Chromatography (SFC) has also emerged as a valuable technique for preparative chiral separation, offering advantages in terms of speed and solvent usage compared to HPLC researchgate.netresearchgate.netnih.gov. Counter-Current Chromatography (CCC) is another technique mentioned in the context of preparative chiral separations researchgate.netscribd.com. Thin-Layer Chromatography (TLC) has also been applied to the separation of enantiomeric compounds, including the separation of racemic this compound into its enantiomeric components springernature.com.

Impurity Profiling and Purity Assessment

Impurity profiling is a critical aspect of pharmaceutical research and quality control, involving the detection, identification, structural elucidation, and quantification of undesirable substances in drug substances and formulations amazonaws.commedwinpublishers.com. While specific detailed studies on this compound impurity profiling were not extensively detailed in the search results, the general principles and techniques applied to pharmaceuticals are relevant.

Chromatographic techniques, including HPLC, are fundamental for separating impurities from the main compound. The purity of a compound is typically assessed by determining the levels of these impurities. Regulatory authorities emphasize the identification of impurities in active pharmaceutical ingredients (APIs) amazonaws.commedwinpublishers.com.

Various analytical techniques, including chromatographic, spectroscopic, and hyphenated methods, are used for impurity profiling amazonaws.commedwinpublishers.com. The process involves identifying potential impurities arising from synthesis, purification, and storage ijpbs.com. Accurate methods are essential for the detection and quantification of impurities, which can be present at very low levels amazonaws.com.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques provide crucial information about the structure, identity, and quantity of this compound and its metabolites.

Advanced Mass Spectrometry Applications in this compound Metabolite Identification (in vitro/theoretical)

Mass Spectrometry (MS), particularly when coupled with chromatographic techniques (LC-MS, GC-MS), is indispensable for the identification and characterization of drug metabolites. In vitro metabolism studies often utilize liver microsomes or S9 fractions to simulate metabolic pathways enamine.net. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS or MSn) are powerful tools for elucidating the structures of metabolites by providing accurate mass measurements and fragmentation patterns enamine.netnih.govijpras.comdiva-portal.org.

The process of metabolite identification typically involves comparing the mass fragmentation patterns of potential metabolites with that of the parent drug nih.gov. Advanced approaches integrate software- and knowledge-based predictions of metabolic pathways and utilize techniques like precursor ion scans and neutral loss scans enamine.netijpras.com. Nontargeted metabolomics approaches, combined with HRMS and multivariate analysis, can be more efficient for comprehensive metabolite profiling than conventional methods nih.gov. Isotope labeling, such as using oxygen-18, can also aid in the reliable identification of metabolites, even at low concentrations mdpi.com.

While specific in vitro metabolite identification studies for this compound using advanced MS were not prominently featured, the described methodologies are directly applicable to studying its metabolic fate theoretically or in in vitro systems.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation (in vitro)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic compounds, providing detailed information about the arrangement of atoms within a molecule oxinst.comresearchgate.netresearchgate.netnih.gov. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely used in chemical research researchgate.netresearchgate.net.

In the context of this compound research, NMR can be used to confirm the structure of synthesized this compound, identify and characterize impurities, and potentially elucidate the structures of metabolites isolated from in vitro studies. High-resolution NMR spectrometers are capable of providing detailed spectral fingerprints that are invaluable for confirming molecular identity and purity ijpbs.com. Advanced NMR techniques, including 2D experiments like COSY, TOCSY, and NOESY, provide connectivity and spatial arrangement information crucial for complex structure determination researchgate.net. Computational methods can complement NMR data for structural elucidation, particularly for determining stereochemical configurations mestrelab.com.

While specific examples of this compound structural elucidation in vitro using NMR were not highlighted, the technique's fundamental role in organic structure determination makes it a vital tool in the comprehensive analysis of this compound.

Novel Detection and Quantification Methodologies

The field of analytical chemistry is continuously evolving, with novel detection and quantification methodologies being developed to improve sensitivity, selectivity, and efficiency. While the provided search results did not detail novel methods specifically for this compound, general advancements in analytical techniques are relevant.

Hyphenated techniques, combining separation methods with advanced detectors, are at the forefront of novel analytical approaches. LC-MS/MS is a prime example, offering high sensitivity and specificity for the quantification of compounds in complex matrices enamine.netfrontiersin.org. The development of more sensitive mass analyzers and novel ionization techniques continues to push the limits of detection.

Electrochemical sensors have also emerged as promising tools for the detection of various substances researchgate.net. While their specific application to this compound was not mentioned, electrochemical methods can offer advantages in terms of cost and portability for certain analytical tasks.

Integration of "Omics" Technologies in this compound Studies

The integration of "omics" technologies, including genomics, proteomics, lipidomics, and metabolomics, allows for the detection of changes at molecular levels within biological systems portal.gov.bdscialert.netresearchgate.net. These approaches provide a global view of biological processes and how they are affected by external factors, such as the presence of a chemical compound like this compound. While direct examples of integrated 'omics' studies specifically on this compound are not prominent in the search results, the application of these tools is discussed in the context of understanding immune and inflammatory status, areas potentially relevant to this compound's properties as a nonsteroidal anti-inflammatory drug (NSAID) portal.gov.bdscialert.netresearchgate.nettacir.pro.

Metabolomics Approaches (in vitro/cellular)

Metabolomics, the comprehensive analysis of small molecule metabolites within a biological system, is a powerful tool for understanding the cellular response to a compound. In vitro and cellular metabolomics studies can identify altered metabolic pathways targeted by chemicals, providing insights into their mode of action and potential toxicity mechanisms techscience.comnih.gov. These studies often involve analyzing the metabolic profiles of cell lines or primary cells exposed to the compound techscience.comnih.gov. Techniques such as HPLC-MS are commonly used for untargeted metabolic profiling in these studies nih.gov. While no specific metabolomics studies on this compound were found, the methodology is well-established for investigating the effects of compounds on cellular metabolism and could be applied to this compound research to understand its impact on cellular biochemical processes techscience.comnih.govbham.ac.uk.

Proteomics Applications for Target Deconvolution

Proteomics, the large-scale study of proteins, is essential for identifying the protein targets of a compound and understanding its mechanism of action at the molecular level nih.goveuropeanreview.org. Target deconvolution, a key step in drug discovery, aims to identify the molecular targets of bioactive compounds nih.goveuropeanreview.orgresearchgate.net. Chemical proteomics approaches, utilizing techniques like affinity-based protein profiling and mass spectrometry, are employed for this purpose nih.goveuropeanreview.orgresearchgate.netevotec.com. These methods can identify both direct and indirect protein targets and assess compound-target interactions evotec.combiorxiv.org. While the search results discuss proteomics for target deconvolution in a general context and in relation to other compounds like staurosporine (B1682477) europeanreview.org, there is no specific information on the application of these techniques for the target deconvolution of this compound. However, given that proteins are the primary targets of most small molecule drugs, proteomics would be a relevant approach to investigate the protein interactions of this compound biorxiv.org.

Theoretical and Investigational Applications of Oxindanac in Chemical Biology

Oxindanac (B1678053) as a Tool for Modulating and Understanding Biological Pathways

Small molecules like this compound can serve as chemical tools to modulate and understand biological pathways. anu.edu.auleibniz-fmp.de Research into this compound's mechanism of action suggests it may influence inflammatory pathways through the inhibition of cyclooxygenases, enzymes involved in the metabolism of arachidonic acid into prostaglandins (B1171923) and thromboxanes. nih.govhelsinki.fi Studies in experimental models of meningitis have shown that this compound was effective in reducing inflammation, and in rabbits, it even reduced permanent sequelae and death. nih.govhelsinki.fi This modulation of the cyclooxygenase pathway by this compound highlights its potential as a tool for investigating the role of these specific mediators in inflammatory processes. nih.gov

Development of this compound-based Chemical Libraries for Screening

The development of chemical libraries is a crucial aspect of drug discovery and chemical biology, providing diverse sets of molecules for screening against biological targets. stanford.edu These libraries can be generated through various methods, including diversity-oriented synthesis and the modification of existing compounds. While specific details on this compound-based chemical libraries are not extensively available in the provided text, the principle of using known bioactive molecules as scaffolds for generating focused libraries is a common strategy in chemical biology. Such libraries, derived from the core structure of this compound, could be screened to identify novel compounds with modified or enhanced activity, or to explore interactions with different biological targets involved in inflammation or other pathways. stanford.edu High-throughput screening techniques are typically employed to rapidly test these libraries against specific targets.

Computational Drug Design Strategies Informed by this compound Research

Computational drug design (CADD) plays a significant role in modern drug discovery by employing computational methods to predict and analyze drug-target interactions. researchgate.netmdpi.com CADD strategies can be broadly classified into ligand-based and structure-based approaches. researchgate.netnih.gov Research on this compound, particularly concerning its interaction with cyclooxygenase enzymes, can inform both of these strategies.

Ligand-Based Drug Design (LBDD) Applications

Ligand-based drug design (LBDD) is utilized when the 3D structure of the biological target is unknown, relying instead on the knowledge of existing ligands that bind to the target. jubilantbiosys.comgardp.org By analyzing the chemical structures and biological activities of known ligands, such as this compound and other COX inhibitors, LBDD methods can develop models to predict the activity of new compounds. jubilantbiosys.comnih.gov Techniques like quantitative structure-activity relationships (QSAR) and pharmacophore modeling are key tools in LBDD, providing insights into the structural features essential for biological activity. jubilantbiosys.comnih.gov Information gathered from studies on this compound's activity and structure-activity relationships (SAR) could be used to build LBDD models to design and optimize novel compounds with similar biological effects. jubilantbiosys.comgardp.org

Structure-Based Drug Design (SBDD) Approaches

Structure-based drug design (SBDD) utilizes the 3D structure of the biological target to design and optimize drug candidates. gardp.orgdrugdiscoverynews.comdomainex.co.uk This approach involves understanding the interactions between a potential drug molecule and the target's binding site at a molecular level. drugdiscoverynews.com Techniques such as molecular docking are used to predict how compounds might fit into the binding site and estimate their binding affinity. gardp.org If the structure of the cyclooxygenase enzyme bound to this compound were available, it could provide valuable information for SBDD. This structural data would reveal the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the enzyme, guiding the design of new molecules predicted to bind with higher affinity or specificity. gardp.orgdomainex.co.uk SBDD can also involve virtual screening of large chemical databases against the target structure to identify potential hits. gardp.orgnih.gov

Future Directions and Emerging Research Avenues for Oxindanac

Exploration of New Mechanistic Paradigms

Future research on Oxindanac's mechanism of action could delve deeper than its established role as a cyclooxygenase inhibitor. Studies have indicated this compound's effectiveness in experimental models, such as reducing inflammation and improving outcomes in experimental meningitis, where it was found to be more effective than certain other NSAIDs and corticosteroids nih.gov. This suggests potential mechanisms beyond simple COX inhibition or specific interactions within inflammatory pathways relevant to particular disease states. Further exploration is needed to fully elucidate these nuanced interactions and identify potential novel targets or pathways influenced by This compound (B1678053). Additionally, considering this compound's chiral nature, research into the specific biological activities and disposition of its individual enantiomers represents a key mechanistic paradigm to explore core.ac.uk. The extent of chiral inversion and enantioselective disposition can vary across species, highlighting the complexity of its behavior in biological systems core.ac.uk.

Advancements in Synthetic Accessibility and Sustainability

Development of Next-Generation Analytical Techniques

The development of advanced analytical techniques is vital for the comprehensive study of this compound, especially considering its chiral properties. Next-generation analytical methods are evolving to meet the demands of characterizing complex molecules and therapeutic modalities bioprocessingsummit.com. Techniques such as high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UPLC), gas chromatography (GC), supercritical fluid chromatography (SFC), and counter-current chromatography (CCC) are commonly employed for the separation and analysis of chiral compounds researchgate.net. The development of new chiral stationary phases and selectors is an active area of research aimed at improving the enantioselective separation of molecules like this compound methyl ester researchgate.net. Hyphenated techniques, such as LC-MS and GC-MS, are also crucial for the identification and quantification of drugs and their metabolites in various matrices gamanamspmvv.in. Future efforts will likely focus on developing more sensitive, rapid, and specific methods for detecting and quantifying this compound and its enantiomers in complex biological and environmental samples, potentially integrating automation and AI for enhanced accuracy and efficiency gamanamspmvv.iniaea.org.

Table 1: Analytical Techniques Relevant to this compound Research

| Technique | Application in this compound Research (Potential/Demonstrated) | Key Advantages | References |

| HPLC/UPLC | Enantiomeric separation, Purity analysis | High resolution, Quantitative analysis | researchgate.net, gamanamspmvv.in |

| GC | Analysis of volatile derivatives, Purity analysis | High sensitivity for volatile compounds | researchgate.net, gamanamspmvv.in |

| SFC | Preparative chiral separation, Analytical separation | Faster separations, Use of CO2 as mobile phase | researchgate.net |

| CCC | Preparative chiral separation | Large sample capacity, Reduced solvent usage | researchgate.net |

| LC-MS/GC-MS | Identification and quantification of this compound and metabolites | High sensitivity and specificity | gamanamspmvv.in |

| Development of Chiral Stationary Phases | Improved enantioselective separation | Enhanced resolution of enantiomers | researchgate.net |

Expansion of Computational Modeling and Artificial Intelligence Applications

Computational modeling and artificial intelligence (AI) are increasingly being applied across various stages of drug discovery and development, offering significant potential for this compound research pharmacyjournal.orgmdpi.com. These tools can be leveraged to understand the behavior of biological systems, analyze complex datasets, and predict molecular properties without extensive physical experiments pharmacyjournal.org. For this compound, computational approaches could be used to:

Predict its pharmacokinetic and pharmacodynamic properties.

Model its interactions with potential biological targets, including a deeper look at enantiomer-specific binding core.ac.ukpsu.edu.

Design novel this compound analogs with improved efficacy, selectivity, or sustainability profiles.

Optimize synthetic routes and predict synthetic accessibility mdpi.com.

Analyze high-throughput screening data if this compound or its derivatives are used in such studies.

The integration of AI and computational modeling can accelerate the research process, reduce the need for extensive experimental work, and provide valuable insights into the molecule's behavior and potential applications pharmacyjournal.orgnih.gov.

Integration of this compound Research into Broader Chemical Biology Initiatives

This compound research can be integrated into broader chemical biology initiatives, a field that combines chemistry, biology, and medicine to address complex biological questions using chemical tools europa.euharvard.edu. As a small molecule with known biological activity (cyclooxygenase inhibition), this compound or its derivatives could serve as valuable chemical probes to investigate specific biological pathways or targets nih.gov. Chemical biology provides methods and tools to manipulate and study biological processes at a molecular level europa.eu. For instance, developing modified versions of this compound as activity-based probes could help identify and characterize enzymes or proteins they interact with in biological systems, similar to how related scaffolds are used in studying glucosidases universiteitleiden.nl. Integrating this compound research into such initiatives can lead to a deeper understanding of the biological systems it affects and potentially uncover new therapeutic opportunities. Research infrastructures like EU-OPENSCREEN facilitate such interdisciplinary collaborations in chemical biology and early drug discovery nih.gov.

Challenges and Opportunities in this compound Academic Research

Academic research on this compound faces several challenges and opportunities. A significant challenge, particularly in environmental studies, has been the historical lack of suitable analytical methods for detecting and quantifying pharmacologically active compounds, including chiral drugs like this compound, at low concentrations in complex matrices core.ac.uk. However, increasing concern about the environmental impact of pharmaceuticals presents an opportunity for academic researchers to develop more sensitive and robust analytical techniques core.ac.ukiaea.org. Another challenge lies in fully elucidating the complex mechanisms of action, especially considering chirality and potential off-target effects nih.govcore.ac.uk. This presents an opportunity to employ advanced biochemical and cellular assays, potentially guided by computational modeling pharmacyjournal.orgmdpi.com.

Q & A

Q. How can researchers identify understudied aspects of this compound’s pharmacological profile?

- Methodological Answer: Perform systematic reviews using PRISMA guidelines. Use text-mining tools (VOSviewer) to map keyword co-occurrence networks. Prioritize gaps such as long-term toxicity, metabolite identification, or combinatorial synergies. Propose hypotheses using SWIFT criteria (Specific, World-oriented, Impactful, Feasible, Time-bound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.